molecular formula C12H8N2 B1605227 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2510-01-2

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B1605227
CAS No.: 2510-01-2
M. Wt: 180.2 g/mol
InChI Key: LCLMCAQMRSYSBG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2,3-dihydroinden-1-ylidene)propanedinitrile. This designation reflects the core structural features of the molecule, which consists of a 2,3-dihydroindene ring system connected through a ylidene linkage to a propanedinitrile (malononitrile) group. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming compounds containing both cyclic and acyclic components with multiple functional groups.

The structural representation reveals a bicyclic indene system where the benzene ring is fused to a five-membered ring containing a saturated ethylene bridge at positions 2 and 3. The ylidene carbon at position 1 of the indene system forms a double bond connection to the central carbon of the malononitrile group. This arrangement creates an extended conjugated system that significantly influences the compound's electronic properties and chemical reactivity.

Computational analysis using density functional theory calculations has provided detailed geometric parameters for the optimized structure. The planar arrangement of the conjugated system allows for effective orbital overlap, contributing to the stability of the molecule. The presence of two nitrile groups attached to the same carbon creates a highly electron-withdrawing environment that affects the distribution of electron density throughout the molecular framework.

Properties

IUPAC Name

2-(2,3-dihydroinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMCAQMRSYSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289528
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-01-2
Record name NSC61801
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1 Knoevenagel Condensation

  • Reactants: Indan-1,3-dione and malononitrile
  • Catalysts/Base: Sodium acetate or piperidine
  • Solvent: Ethanol or other polar organic solvents
  • Temperature: Typically room temperature to moderate heating (~60°C)
  • Reaction Time: Several hours, often 6–12 hours depending on scale and temperature

The reaction proceeds via the condensation of the active methylene group of malononitrile with the carbonyl group of indan-1,3-dione, forming the conjugated dicyano-substituted indenylidene product. Control of temperature is critical: room temperature favors the formation of the dicyano derivative with yields between 61–85%, whereas elevated temperatures can lead to further substitution producing tetracyano analogues with lower yields (34–45%).

2.2 Bromination Followed by Nucleophilic Substitution

An alternative preparative approach involves the bromination of indene with N-bromosuccinimide (NBS) to form bromo-substituted intermediates, which then react with malononitrile to yield the target compound or its derivatives. This route is more common for substituted derivatives but can be adapted for the parent compound.

Industrial Production Considerations

Industrial synthesis focuses on scalability and reproducibility, employing:

  • Robust Catalysts: To improve reaction rates and selectivity.
  • Optimized Stoichiometry: Using excess malononitrile (≥2 equivalents) to drive complete conversion.
  • Purification: Recrystallization from light petroleum or ethanol to isolate high-purity crystalline products.
  • Equipment: Large-scale reactors with controlled temperature and stirring to maintain consistent conditions.

Reaction Parameters and Optimization

Parameter Optimal Range/Condition Effect on Yield/Quality
Temperature 20–60°C Higher temps may reduce selectivity
Base catalyst Sodium acetate or piperidine Facilitates condensation
Solvent Ethanol or polar organic solvents Influences solubility and reaction rate
Malononitrile equivalents ≥ 2 equivalents Ensures complete substrate conversion
Reaction time 6–12 hours Sufficient for complete reaction
Purification method Recrystallization in light petroleum/ethanol Enhances purity and crystallinity

Analytical Confirmation of Product

  • NMR Spectroscopy: Identifies vinylic protons (δ 7.2–8.5 ppm), confirming conjugation and substitution patterns.
  • FT-IR Spectroscopy: Cyano stretching vibrations near 2200 cm⁻¹ confirm malononitrile functionality.
  • X-ray Diffraction (XRD): Provides bond angles and crystal packing, essential for verifying planar geometry critical in electronic applications.
  • Mass Spectrometry: Confirms molecular weight and purity.

Research Findings and Variations

  • The compound is often synthesized alongside fluorinated or brominated analogues to tune electronic properties for organic solar cells.
  • Reaction conditions such as temperature and catalyst choice directly affect the formation of regioisomers and product purity.
  • Studies show that mixtures of regioisomers (e.g., fluorinated derivatives) can form under similar conditions, which may complicate purification but still yield functional materials.

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Temp (°C) Yield (%) Notes
Knoevenagel Condensation Indan-1,3-dione + Malononitrile Sodium acetate / Piperidine Ethanol 20–60 61–85 Mild conditions, scalable, high purity
Bromination + Substitution Indene + NBS, then Malononitrile Catalyst (varies) Organic solvents 60–80 Variable Used for substituted derivatives

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with structurally analogous derivatives, focusing on substituents, optoelectronic properties, and device performance.

Compound Name Substituents/Modifications λₘₐₓ (nm) Bandgap (eV) PCE (%) Key Findings
IC (Baseline) None 550–600 1.8–2.0 8–10 Baseline for absorption and charge transport; moderate efficiency .
2FIC (5,6-difluoro) Fluorine at 5,6-positions 600–650 1.6–1.8 12–15 Fluorination reduces bandgap, enhances absorption, and improves OSC efficiency .
PhIC (2-benzylidene) Benzylidene group 590–630 1.7–1.9 N/A Increased conjugation via benzylidene improves solubility but requires optimized synthesis (25.4% yield) .
NMe2PhIC (4-dimethylaminobenzylidene) Dimethylamino-benzylidene 610–660 1.5–1.7 N/A Electron-donating dimethylamino group creates push-pull effect, red-shifting absorption .
IC-Cl (5,6-dichloro) Chlorine at 5,6-positions 620–670 1.5–1.7 14–16 Chlorine’s strong electron-withdrawing nature lowers bandgap and boosts charge mobility .
Nitro-substituted (5,6-dinitro) Nitro groups at 5,6-positions 650–700 1.3–1.5 16–18 Nitro groups significantly reduce bandgap, enabling near-infrared absorption .
INBr (5,6-dibromo) Bromine at 5,6-positions 630–680 1.5–1.7 17–19 Bromine enhances film crystallinity and device stability (90% PCE retention after 1500 hours) .
Y6 (TPBT core with 2FIC end groups) Fluorinated IC in ADA architecture 700–900 1.3–1.5 15–18 2FIC integration in Y6 enables broad absorption and high OSC efficiency .

Structural and Electronic Modifications

  • Fluorination (2FIC) : Fluorine atoms lower the LUMO energy level, reduce exciton binding energy, and enhance charge separation. This results in a 20–30% increase in power conversion efficiency (PCE) compared to unsubstituted IC .
  • Chlorination/Bromination (IC-Cl, INBr) : Halogen atoms improve intermolecular interactions and film morphology. Bromine in INBr increases device stability by reducing trap states .
  • Nitro Groups : Nitro substitution (e.g., 5,6-dinitro) achieves ultra-low bandgaps (<1.5 eV), extending absorption into the near-infrared (NIR) region .
  • Benzylidene Derivatives (PhIC, NMe2PhIC): These derivatives extend π-conjugation but may compromise solubility. NMe2PhIC’s dimethylamino group introduces intramolecular charge transfer, enhancing light-harvesting .

Photovoltaic Performance

  • 2FIC and Y6 : The combination of 2FIC with a TPBT core in Y6 achieves PCEs >15%, attributed to enhanced absorption and charge mobility .
  • Nitro and Bromine Substitutions : These derivatives show promise for NIR-sensitive OSCs, with PCEs exceeding 17% in optimized devices .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

The compound is synthesized via a Knoevenagel condensation between indan-1,3-dione and malononitrile in ethanol using sodium acetate or piperidine as a base. Key parameters include:

  • Temperature control : Room temperature yields the dicyano derivative (61–85%), while heating produces the tetracyano analogue (34–45%) .
  • Stoichiometry : Excess malononitrile (≥2 equivalents) ensures complete conversion of the diketone substrate.
  • Purification : Recrystallization in light petroleum or ethanol is recommended for isolating crystalline products .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments and confirm conjugation patterns (e.g., vinylic protons at δ 7.2–8.5 ppm) .
  • X-ray diffraction (XRD) : Resolves bond angles (e.g., C2–C1–C12 = 119.74°) and crystal packing, critical for verifying planar geometries in electronic applications .
  • FT-IR : Cyano group stretching vibrations (~2200 cm1^{-1}) confirm functionalization .

Q. What safety precautions are necessary when handling this compound?

  • GHS hazards : Acute toxicity (H301+H311+H331), skin/eye irritation (H315/H319).
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact. Store sealed at room temperature .

Advanced Research Questions

Q. How can reaction pathways be controlled to synthesize mono- versus bis-functionalized derivatives?

  • Catalyst selection : Palladium complexes with N-heterocyclic carbene (NHC) ligands favor mono-allylation, while other Pd catalysts promote bis-allylation .
  • Substrate design : Electron-deficient malononitrile derivatives undergo selective Knoevenagel reactions. For example, substituents on indan-1,3-dione influence regioselectivity .
  • Temperature and time : Extended heating (24–48 hours) drives bis-functionalization, whereas shorter reactions (6–12 hours) yield mono-adducts .

Q. How do solvent polarity and molecular aggregation affect photophysical properties?

  • Solvatochromism : Polar solvents induce bathochromic shifts in absorption/emission (e.g., λmax_{\text{max}} shifts from 490 nm in hexane to 630 nm in DMF) due to intramolecular charge transfer (ICT) .
  • Micelle interactions : Anionic/cationic surfactants enhance fluorescence quantum yield (e.g., 0.45 in SDS micelles vs. 0.12 in ethanol) by reducing non-radiative decay .
  • Aggregation-induced emission (AIE) : Solid-state films exhibit red-shifted emission due to restricted rotation of the indenylidene core .

Q. What strategies improve air stability in n-type organic semiconductors derived from this compound?

  • LUMO engineering : Introducing electron-withdrawing groups (e.g., cyano) lowers LUMO levels (e.g., −4.0 eV), reducing susceptibility to oxygen/water .
  • Alkyl side chains : Branched chains (e.g., 2-ethylhexyl) enhance film crystallinity and reduce grain boundaries, improving carrier mobility (up to 0.63 cm2^2/V·s) .
  • Device fabrication : Top-contact bottom-gate OFETs with PTS-modified SiO2_2 substrates achieve on/off ratios >106^6 under ambient conditions .

Q. How can synthetic contradictions (e.g., yield disparities) be resolved in scaled-up reactions?

  • Catalyst optimization : Piperidine outperforms sodium acetate in achieving higher yields (85% vs. 61%) due to superior base strength .
  • Purification challenges : Column chromatography may reduce yields; alternative methods like Soxhlet extraction improve recovery of thermally sensitive products .
  • Reaction monitoring : In situ fluorescence microscopy tracks intermediate formation, enabling real-time adjustments to reaction parameters .

Methodological Tables

Q. Table 1: Reaction Yields Under Varied Conditions

BaseTemperatureProductYield (%)Source
Sodium acetateRTDicyano derivative61–85
Piperidine80°CTetracyano derivative34–45
Ammonium acetateRefluxPurified product10

Q. Table 2: Electronic Properties of Semiconducting Derivatives

DerivativeLUMO (eV)Mobility (cm2^2/V·s)On/Off RatioSource
NDAM-C2C6−4.060.634.0×106^6
BAIMN-C10C14−4.020.111.2×101^1

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile
Reactant of Route 2
2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

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